L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine
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Overview
Description
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine is a peptide compound composed of seven amino acids: phenylalanine, threonine, tyrosine, methionine, proline, proline, and valine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA), to allow the next amino acid to be added.
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine depends on its specific biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can trigger a cascade of cellular events, leading to various physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-proline: A shorter peptide with similar amino acid composition.
L-Threonine, glycyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-threonyl-L-prolyl-L-lysyl: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Phenylalanyl-L-threonyl-L-tyrosyl-L-methionyl-L-prolyl-L-prolyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its unique sequence allows it to interact with specific molecular targets and participate in particular biochemical pathways, making it valuable for various research and industrial applications.
Properties
CAS No. |
652969-16-9 |
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Molecular Formula |
C42H59N7O10S |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H59N7O10S/c1-24(2)34(42(58)59)46-38(54)32-12-8-19-48(32)41(57)33-13-9-20-49(33)40(56)30(18-21-60-4)44-37(53)31(23-27-14-16-28(51)17-15-27)45-39(55)35(25(3)50)47-36(52)29(43)22-26-10-6-5-7-11-26/h5-7,10-11,14-17,24-25,29-35,50-51H,8-9,12-13,18-23,43H2,1-4H3,(H,44,53)(H,45,55)(H,46,54)(H,47,52)(H,58,59)/t25-,29+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
RCYJDJVQWOXKIE-BMJCEDDMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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